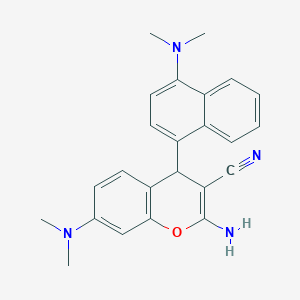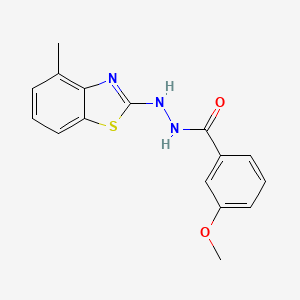![molecular formula C8H14ClNO3 B2483835 (2S,4As,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid;hydrochloride CAS No. 2580090-21-5](/img/structure/B2483835.png)
(2S,4As,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound under discussion belongs to a class of fused heterocyclic compounds, specifically pyrano[2,3-c]pyrroles, which are recognized for their unique chemical structures and potential application in various fields of chemistry and pharmacology.
Synthesis Analysis
Synthesis approaches for pyrano[2,3-c]pyrrole derivatives often involve multistep reactions. For instance, a method described involves the synthesis of pyrano[2,3-c]pyrrole-4,7-dione derivatives from methyl (E)-6-phenyl-2,4-dioxohex-5-enoate through heating with aromatic aldehyde and 2-aminothiazole, followed by intramolecular cyclization (Vydzhak & Panchishin, 2008). Similarly, octahydropyrano[3,2-b]pyrrole derivatives are synthesized via double reductive amination, showcasing high stereoselectivity (Ma et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrano[2,3-c]pyrrole derivatives and related compounds often features nonplanar rings with various substituents influencing the overall molecule's properties. For example, derivatives like methyl (1RS,3SR,3aRS,6aSR)-1-methyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate show specific ring conformations and hydrogen-bonded sheet formations (Quiroga et al., 2013).
Chemical Reactions and Properties
Pyrano[2,3-c]pyrrole compounds undergo various chemical reactions, including intramolecular cyclization and reactions with nucleophilic reagents, leading to a diverse array of functionalized derivatives. These reactions are essential for the synthesis of biologically active substances (Gein & Pastukhova, 2020).
Physical Properties Analysis
The physical properties of pyrano[2,3-c]pyrrole derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structures and substituents. Detailed structural analysis through techniques like X-ray diffraction helps in understanding these properties and their implications on stability and reactivity.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability, define the applicability of pyrano[2,3-c]pyrrole derivatives in chemical syntheses and potential pharmaceutical applications. For instance, the stability and reactivity of these compounds can be influenced by substituents on the pyrrole ring, affecting their potential use in medicinal chemistry (Egawa et al., 1984).
科学的研究の応用
Synthesis and Derivative Formation
- Synthesis of 2-phenyl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-dione derivatives : Research has explored the synthesis of pyrano[2,3-c]pyrrole derivatives, which are a class of fused heterocyclic compounds. This synthesis involves heating equimolar amounts of certain compounds to form 5-aryl-2-phenyl-6-(1,3thiazol-2-yl)-5,6-dihydropyrano[2,3-c]pyrrole-4,7-diones (Vydzhak & Panchishin, 2008).
- Conformationally restricted GABA analogue : An approach to synthesize a conformationally restricted γ-aminobutyric acid (GABA) analogue using a similar scaffold has been developed. This includes reactions involving 2,3-bis(chloromethyl)pyridine and catalytic reduction of the pyridine ring (Melnykov et al., 2018).
Molecular Recognition and Reactions
- Molecular recognition using calix[4]pyrrole receptors : Research on water-soluble receptors derived from aryl extended calix[4]pyrrole has shown effective binding of aromatic N-oxides in water through a combination of interactions including hydrogen bonding and hydrophobic interactions (Verdejo et al., 2009).
- Synthesis of novel 1,2,4‐Oxadiazole derivatives containing pyrano[2,3-b]pyridine : The synthesis of derivatives such as 7-Hydroxy/Amino-5-methyl-6-(5-substituted-[1,2,4]oxadiazol-3-yl)-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylic acid amides has been achieved. These compounds are expected to have better hypertensive activity (Kumar & Mashelker, 2007).
Photoluminescence and Structural Studies
- Optimizing photoluminescence in uranyl dicarboxylate complexes : Studies have focused on synthesizing uranyl ion complexes using various dicarboxylic acids, achieving high photoluminescence quantum yields. This is significant in the context of uranyl carboxylate complexes (Thuéry et al., 2020).
- 3,4-Diphenylpyrrole-2,5-dicarboxylic Acid Acetic Acid Disolvate : This compound's crystallization exhibits extensive hydrogen bonding involving carboxylic acid functional groups, amine group, and acetic acid moieties. This has implications for understanding molecular structures and interactions (Prayzner et al., 1996).
特性
IUPAC Name |
(2S,4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c10-8(11)6-2-1-5-3-9-4-7(5)12-6;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOXKHKAVXOFEN-MKXDVQRUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2C1CNC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@@H]2[C@@H]1CNC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Methyl(6-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2483754.png)
![1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2483758.png)
![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2483760.png)


![methyl 7-(benzo[b]thiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2483764.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2483765.png)



![N-cyclohexyl-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2483774.png)
